molecular formula C22H26N2O6S B2867176 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 906784-42-7

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2867176
CAS No.: 906784-42-7
M. Wt: 446.52
InChI Key: ZMNWYXOHKJLQQA-UHFFFAOYSA-N
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Description

Compounds with a benzo[d]thiazol-2-yl group, such as N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine , are known in the field of medicinal chemistry. They often exhibit diverse biological properties and potential applications in various fields of research and industry.


Synthesis Analysis

While the specific synthesis process for “N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide” is not available, similar compounds have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of these compounds is often confirmed by their C, H, and N analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve coupling reactions with other compounds . These reactions can lead to the formation of new compounds with diverse biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds often include a solid physical form and a high purity . The molecular weight and other properties can be determined using various analytical techniques .

Scientific Research Applications

Chemical Synthesis Applications

The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group for 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives. This protecting group can be smoothly eliminated, with the yield dependent on the substituents of the 3-phenyl ring, indicating its usefulness in synthetic chemistry for protecting sensitive functional groups during reactions (Grunder-Klotz & Ehrhardt, 1991).

Biological Activities

A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been designed and synthesized, exhibiting significant biological activities. These compounds have shown DNA protective ability against oxidative stress and strong antimicrobial activity against specific bacterial strains. Moreover, some derivatives exhibited cytotoxicity on cancer cell lines, suggesting potential applications in developing chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Pharmacological Potential

The thiazolide class of compounds, including derivatives similar in structure to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide, have shown potential as anti-infectious agents against a variety of pathogens, including bacteria and viruses. They have also been explored for their ability to induce cell death in colon carcinoma cell lines, highlighting their potential in cancer treatment. The structural features of these compounds play a crucial role in their biological activities, suggesting the importance of the benzamide moiety in designing effective therapeutic agents (Brockmann et al., 2014).

Material Science Applications

Compounds with the benzothiazole core have been investigated for their corrosion inhibiting effect against steel in acidic solutions. The study of benzothiazole derivatives demonstrated their potential as corrosion inhibitors, which could be adsorbed onto surfaces by both physical and chemical means. This research provides insights into the application of such compounds in protecting metals from corrosion, which is crucial for their longevity and durability in industrial applications (Hu et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets. For example, some compounds have shown anti-inflammatory properties by inhibiting COX-1 and COX-2 .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific structures and biological activities. Some compounds have shown potent cytotoxicity against certain cell lines , indicating potential hazards.

Future Directions

The future directions in the research of similar compounds often involve the design and synthesis of new derivatives with improved biological activities . These efforts could lead to the development of new drugs with lesser side effects .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-6-28-16-11-13(12-17(29-7-2)19(16)30-8-3)21(25)24-22-23-18-14(26-4)9-10-15(27-5)20(18)31-22/h9-12H,6-8H2,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNWYXOHKJLQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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